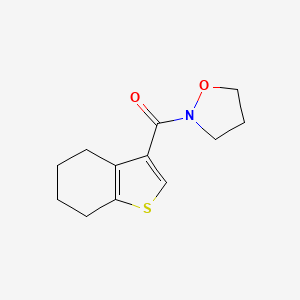
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of oxazolidinones and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. This compound has also been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone in lab experiments is its ability to modulate the levels of neurotransmitters in the brain. This makes it a promising candidate for the development of drugs for the treatment of various neurological disorders such as depression, anxiety, and epilepsy.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has several potential future directions in scientific research. Some of these include:
1. Development of novel drugs for the treatment of neurological disorders such as depression, anxiety, and epilepsy.
2. Investigation of the potential anticancer properties of this compound.
3. Study of the mechanisms underlying the antioxidant properties of this compound.
4. Exploration of the potential use of this compound as a neuroprotective agent.
5. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
In conclusion, 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its ability to modulate the levels of neurotransmitters in the brain makes it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with oxazolidinone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a suitable base to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes such as monoamine oxidase and acetylcholinesterase. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties.
Eigenschaften
IUPAC Name |
1,2-oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-6-3-7-15-13)10-8-16-11-5-2-1-4-9(10)11/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHWZOZTOZZLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)


![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)






